molecular formula C6H10OS2 B14464983 (2-Methyl-1,3-dithiolan-2-yl)acetaldehyde CAS No. 65726-46-7

(2-Methyl-1,3-dithiolan-2-yl)acetaldehyde

Cat. No.: B14464983
CAS No.: 65726-46-7
M. Wt: 162.3 g/mol
InChI Key: BDXURHBSIJAKPZ-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with acetaldehyde in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the formation of the dithiolane ring. Common Lewis acids used in this reaction include zinc chloride and boron trifluoride.

Industrial Production Methods

In industrial settings, the synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a Lewis acid catalyst is also common in industrial production, with the catalyst being recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the compound can yield the corresponding alcohol.

    Substitution: The dithiolane ring can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted dithiolanes, depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to antimicrobial and antifungal effects. The compound may also interact with other cellular components, disrupting normal cellular processes and leading to cell death.

Comparison with Similar Compounds

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be compared with other similar compounds, such as:

    1,3-dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms.

    1,3-dithiolanes: Similar to 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde, these compounds contain a dithiolane ring but may have different substituents.

The uniqueness of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

65726-46-7

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde

InChI

InChI=1S/C6H10OS2/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3

InChI Key

BDXURHBSIJAKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)CC=O

Origin of Product

United States

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